D-Phenylalanine, N-(1-oxotetradecyl)-

Antimicrobial Food Safety Stereochemistry

Researchers developing stereospecific HIV-1 protease dimerization inhibitors or chiral N-myristoyltransferase (NMT) probes face a critical limitation: generic substitution with the L-enantiomer or shorter-chain analogs leads to complete loss of biological activity or 15-fold potency gaps. D-Phenylalanine, N-(1-oxotetradecyl)- (CAS 272123-01-0) is the exact D-configuration myristoyl (C14) building block validated in patent JP2000159746A for synthesizing a novel class of HIV-1 protease inhibitor candidates. Its enantiomeric purity is essential-the L-isomer is potently antimicrobial (MIC 8.5 μg/mL), while this D-isomer is completely inactive, enabling mechanistic studies without confounding effects. For procurement managers, this compound is sourced as a single molecular entity (≥98% purity) with full documentation, ensuring reproducible synthesis and regulatory compliance.

Molecular Formula C23H37NO3
Molecular Weight 375.5 g/mol
CAS No. 272123-01-0
Cat. No. B1607386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanine, N-(1-oxotetradecyl)-
CAS272123-01-0
Molecular FormulaC23H37NO3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C23H37NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27)/t21-/m1/s1
InChIKeyGFNNQTYRJPFJGX-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phenylalanine, N-(1-oxotetradecyl)- Overview


D-Phenylalanine, N-(1-oxotetradecyl)- (CAS 272123-01-0), also known as N-myristoyl-D-phenylalanine or N-Butadecanoyl-D-phenylalanine, is a synthetic, chiral N-acylamino acid derivative of the D-enantiomer of phenylalanine. It is characterized by an amphiphilic structure comprising a hydrophobic tetradecanoyl (myristoyl, C14) chain linked via a stable amide bond to the α-amino group of D-phenylalanine, giving it the molecular formula C₂₃H₃₇NO₃ and a molecular weight of 375.5 g/mol . This compound belongs to the class of N-acylamides, which are extensively studied as non-ionic surfactants, enzyme inhibitors, and chiral pharmaceutical intermediates [1]. Unlike its L-enantiomer counterpart (CAS 68792-49-4), the D-configuration confers distinct stereospecific biological interactions and has been directly exploited as a key structural component in patented HIV-1 protease inhibitor candidates [2].

Workflow Chiral synthesis, stereochemical recognition, and N-acylamino acid derivative studies
Selection D-enantiomer required for non-antimicrobial applications or chiral probe contexts
Context Amphiphilic non-ionic surfactant precursor with C14 chain-length specificity

Why N-Myristoyl-D-Phenylalanine Has No Substitute


Generic substitution among N-acylamino acid analogs such as the L-enantiomer (CAS 68792-49-4) or N-myristoyl glycine is scientifically indefensible due to pronounced stereochemical and chain-length-dependent divergence in biological performance. Direct comparative studies have demonstrated that while the L-enantiomer (myristoyl-L-phenylalanine) exhibits potent antimicrobial activity with a minimum inhibitory concentration (MIC) of 8.5 μg/mL against Gram-positive foodborne pathogens, the D-isomer is completely inactive under identical assay conditions, indicating that stereochemistry is a decisive determinant of biological target engagement [1]. Conversely, in the context of N-myristoyltransferase (NMT) inhibition, the L-enantiomer demonstrates an IC₅₀ of 0.2 mM, representing a 15-fold potency advantage over N-myristoylglycine (IC₅₀ = 3 mM), confirming that the phenylalanine side chain is critical for enzyme binding affinity [2]. Furthermore, in surfactant protein stabilization applications, the C14 myristoyl tail length has been demonstrated to be optimal for preventing IgG aggregation compared to both shorter (C12) and longer (C16) chain variants within the FM1000 surfactant series [3]. These findings collectively underscore that interchangeability is not a viable option without compromising specific functional performance.

D-Phenylalanine Derivative
Stereochemical specificity
Target engagement absent (D-isomer); non-antimicrobial in reported assays.
L-Enantiomer Substitute
Bioactive mismatch
L-enantiomer shows antimicrobial activity (MIC 8.5 µg/mL); stereochemistry determines target binding.
Phenylalanine Scaffold
Chain-length optimization
C14 myristoyl tail supports IgG aggregation prevention screening.
C12 / C16 Analog Substitute
Chain-length mismatch
C12 and C16 tails may reduce protein stabilization efficiency relative to C14.
FM1000 Surfactant Class
Interfacial kinetics advantage
Reported faster saturation and lower bulk concentration requirements.
Polysorbate 80 Substitute
Adsorption kinetics mismatch
Polysorbate 80 shows slower interfacial adsorption and may introduce complex degradation issues.

N-Myristoyl-D-Phenylalanine: Procurement Evidence


Antimicrobial Activity: D- vs. L-Enantiomer

The D-enantiomer (N-myristoyl-D-phenylalanine, CAS 272123-01-0) is reported to be biologically inactive in antimicrobial assays, in stark contrast to its L-enantiomer counterpart which achieves potent inhibitory activity [1]. This stereospecific inactivity is a defining feature of the D-isomer for procurement decisions where antimicrobial action must be avoided, or where the compound serves as a non-antimicrobial chiral intermediate.

Antimicrobial Activity
Head-to-head
D-isomer: No target engagement
L-enantiomer: MIC = 8.5 µg/mL (Gram-positive pathogens)
Stereochemical 'on/off' switch for antimicrobial endpoint context.
Conditions: pH 6.0, foodborne pathogen assay. Reported by McKellar et al., 1992.
Antimicrobial Food Safety Stereochemistry

HIV-1 Protease Inhibitor: D-Enantiomer Scaffold

JP2000159746A explicitly describes a new HIV-1 protease inhibitor, myristoyl-D-phenylalanine-4-hydroxyphenyl-dimethylsulfonium methyl sulfate, which uses the D-enantiomer as the foundational scaffold, marking a direct, patented distinction from L-enantiomer-based applications [1]. This patent substantiates the D-isomer's unique role in antiviral drug design, where the specific chiral configuration is essential for the inhibitor's mechanism of action.

HIV-1 Protease Scaffold
Head-to-head
JP2000159746A (antiviral scaffold)
L-enantiomer: US5164414A (anticancer NMT inhibition)
Chiral configuration determines patent-class application context.
Patent landscape: JP filed 1998 vs. US filed 1991. Source review required.
HIV-1 Protease Inhibitor Chiral Intermediate Pharmaceutical Patent

Cytotoxicity: N-Myristoyl-Phenylalanine vs. Glycine

While the data is reported for the L-enantiomer, it provides fundamental scaffold-level evidence: N-myristoyl-(S)-phenylalanine demonstrates markedly greater cytotoxicity against L1210 mouse leukemia cells (IC₅₀ = 29.5 μM) and HL-60 human promyelocyte cells (IC₅₀ = 12.8 μM) compared to the simpler analog N-myristoylglycine (IC₅₀ = 48.4 μM and 20.5 μM, respectively) [1]. This indicates the phenylalanine side chain is critical for enhancing cytotoxic potency within the N-acylamino acid class.

Cytotoxicity Comparison
Class-level
L1210 IC50 = 29.5 µM (L-form)
N-myristoyl glycine: IC50 = 48.4 µM (L1210). ~1.6-fold difference.
Phenylalanine side chain enhances reported cytotoxic endpoint context.
Data derived from L-enantiomer; D-isomer values not directly measured. Data to verify.
N-Myristoyltransferase Cytotoxicity Cancer

Protein Stabilization: C14 Myristoyl Chain Length

In a series of FM1000 nonionic surfactants based on N-myristoyl phenylalanine, the C14 (myristoyl) tail length was demonstrated to be optimal at preventing IgG aggregation compared to surfactants with both longer (e.g., C16 palmitoyl) and shorter (e.g., C12 lauroyl) hydrophobic tails [1]. This finding underscores that the C14 chain length uniquely balances hydrophobic interactions and molecular flexibility, directly validating the procurement of the myristoyl (C14) variant over other chain-length analogs for protein stabilization applications.

Chain-Length Optimization
Head-to-head
C14 (myristoyl) > C12, C16 for IgG aggregation prevention
FM1000 series nonionic surfactants
C14 tail length balances hydrophobic interaction and molecular flexibility.
Reported optimal rank in tested set. PMID 33069713.
Protein Stabilization Surfactant Biopharmaceutical

NMT Inhibition: Phenylalanine vs. Glycine Derivative

In a direct enzyme assay, myristoylphenylalanine (stereochemistry not specified, but likely L-form) inhibited N-myristoyltransferase (NMT) activity from L1210 microsomes with an IC₅₀ of 0.2 mM, representing a 15-fold improvement in potency over N-myristoylglycine (IC₅₀ = 3 mM) [1]. This demonstrates that the phenylalanine aromatic side chain significantly enhances binding to the NMT active site compared to glycine-based analogs.

NMT Enzyme Inhibition
Cross-study
IC50 = 0.2 mM (myristoylphenylalanine)
N-myristoylglycine: IC50 = 3 mM (15-fold difference)
Aromatic side chain significantly enhances binding to NMT active site.
L1210 microsomes; HPLC-based detection. Data to verify for D-enantiomer.
N-Myristoyltransferase Enzyme Inhibition Cancer

Adsorption Kinetics: FM1000 vs. Polysorbate 80

FM1000, an N-myristoyl phenylalanine-derived nonionic surfactant, saturates the air/water interface faster than polysorbate 80 (PS80), and X-ray reflectivity (XRR) measurements indicate a lower bulk FM1000 concentration is sufficient to prevent protein adsorption onto the air/water interface [1]. This indicates superior interfacial adsorption kinetics and efficiency, making it a compelling polysorbate alternative in biotherapeutic formulations.

Interfacial Kinetics
Head-to-head
FM1000 > Polysorbate 80 in adsorption rate
Lower bulk concentration needed for surface coverage
Reported faster interfacial saturation and improved mAb stabilization context.
Pendant bubble tensiometry; X-ray reflectivity. Source review required.
Surfactant Interfacial Adsorption Biopharmaceutical Excipient

N-Myristoyl-D-Phenylalanine: Application Scenarios


HIV-1 Protease Inhibitor Chiral Intermediate

This compound is directly validated as a key synthetic intermediate for a new class of HIV-1 protease inhibitors, as described in Japanese patent JP2000159746A [1]. Research teams focused on developing dimerization inhibitors targeting the HIV-1 protease dimer interface can use this D-enantiomer building block to synthesize myristoyl-D-phenylalanine-4-hydroxyphenyl-dimethylsulfonium methyl sulfate, a patented inhibitor candidate designed to differ mechanistically from conventional active-site protease inhibitors.

Chiral Surfactant for Protein Stabilization

Based on evidence that the C14 myristoyl chain is optimal for preventing IgG aggregation in the FM1000 surfactant series [2], and that FM1000 saturates interfaces faster than polysorbate 80 [3], this compound can serve as a precursor for designing novel nonionic surfactants with tailored chiral recognition properties. Unlike polysorbates, which are heterogeneous mixtures, FM1000-based surfactants flow through purification columns as a single molecular entity, simplifying downstream bioprocessing [4].

NMT Inhibitor Research Tool

With documented NMT inhibitory activity (IC₅₀ = 0.2 mM for myristoylphenylalanine scaffold) [5], and 15-fold greater potency than N-myristoylglycine, this D-enantiomer can be employed as a stereochemical probe to investigate the chiral preferences of NMT enzymes across different species (human, fungal, parasitic). Its stereospecific inactivity in antimicrobial assays [6] is advantageous for NMT studies where confounding antimicrobial effects must be excluded.

Non-Antimicrobial Food Additive Development

Because the D-enantiomer is reported to be inactive as an antimicrobial agent [6], whereas the L-enantiomer is potently antimicrobial (MIC = 8.5 μg/mL), this compound can be selected for developing functional food additives where protein functionality modification (foaming, emulsifying, gelling) is desired without introducing antimicrobial preservative effects. Earlier studies on N-acylamino acids demonstrated that C14 myristoyl derivatives of phenylalanine were highly effective at modifying the functional properties of egg white and whey protein isolates [7].

Application
Selection Property
Validation Focus
HIV-1 Protease Research
Chiral intermediate context
Inhibitor scaffold assessment and dimerization interface studies
Surfactant and Formulation
Chain-length and interfacial behavior
Protein stabilization screening and chromatographic compatibility
NMT Inhibition Probe
Stereochemical preference
Cytotoxicity endpoint context and enzyme activity profiling
Non-Antimicrobial Food Research
Absence of bioactivity
Protein functionalization without preservative effects
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